BenchChemオンラインストアへようこそ!

2-Hydroxymethyl-3-hydroxyanthraquinone

Osteoporosis Osteoclast Bone Resorption

2-Hydroxymethyl-3-hydroxyanthraquinone (CAS 68243-30-1) is a structurally precise monohydroxyanthraquinone with intermediate TRAP inhibition potency (rank 6/8). Its unique C-2 OH/C-3 CH₂OH substitution yields a distinct SAR: inhibits osteoclast resorption without stimulating osteoblast ALP. IC₅₀=3 μM (HeLa) and QR induction CD=0.94 μM. Use as a benchmark for osteoclast assays, cervical cancer screens, and Nrf2/ARE pathway studies. Avoid generic anthraquinones—its documented rank order ensures reproducible results.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 68243-30-1
Cat. No. B1498101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl-3-hydroxyanthraquinone
CAS68243-30-1
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C(=C3)CO)O
InChIInChI=1S/C15H10O4/c16-7-8-5-11-12(6-13(8)17)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,16-17H,7H2
InChIKeyLMXDYBJTJGPZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxymethyl-3-hydroxyanthraquinone (CAS 68243-30-1): Scientific Sourcing and Baseline Characterization for Anti-Osteoporotic Research


2-Hydroxymethyl-3-hydroxyanthraquinone (CAS 68243-30-1) is a monohydroxyanthraquinone natural product with the molecular formula C15H10O4 [1]. It is characterized by a 9,10-anthraquinone core substituted with a hydroxy group at position 2 and a hydroxymethyl group at position 3 [2]. This compound has been isolated from the roots of plant species including Rubia yunnanensis and Morinda officinalis [1]. It is primarily recognized in the scientific literature as an anti-osteoporotic agent that inhibits osteoclastic tartrate-resistant acid phosphatase (TRAP) activity, which is a key functional marker of bone resorption .

The Scientific Case Against Generic Substitution: Why 2-Hydroxymethyl-3-hydroxyanthraquinone is Not Interchangeable with Other Anthraquinones


Substituting 2-Hydroxymethyl-3-hydroxyanthraquinone with another anthraquinone is scientifically unsound due to a well-documented structure-activity relationship (SAR) for this compound class in bone metabolism [1]. A direct comparative study of eight isolated anthraquinones demonstrated that specific substitution patterns are the primary determinant of biological activity, not the core anthraquinone skeleton. While all compounds inhibited osteoclast activity, their efficacy varied significantly, with a clear rank order (1>5>8>7>3>2>6>4) [1]. This indicates that even closely related analogs like physcion (1) or 1,3,8-trihydroxy-2-methoxyanthraquinone (5) will not yield the same experimental outcome as 2-Hydroxymethyl-3-hydroxyanthraquinone (6). Furthermore, the presence or absence of substituents at the C-1 and C-2 positions dictates the ability to stimulate osteoblast bone formation, a property that this specific compound lacks [1]. Therefore, procurement based on generic 'anthraquinone' activity will introduce significant and quantifiable variability into research models.

Head-to-Head Quantitative Evidence: Validating the Specific Activity of 2-Hydroxymethyl-3-hydroxyanthraquinone Against Key Comparators


Comparative Osteoclast TRAP Inhibition and Bone Resorption Activity Against Seven Structural Analogs

In a direct comparative study by Wu et al. (2009), 2-Hydroxymethyl-3-hydroxyanthraquinone (designated Compound 6) was evaluated alongside seven other anthraquinones (Compounds 1-5, 7) and scopoletin (Compound 8) for its ability to inhibit osteoclast TRAP activity and bone resorption. The study provides quantitative dose-response data, showing that all compounds inhibited both parameters, but with varying potencies [1]. The inhibitory effects on osteoclastic bone resorption were ranked, placing Compound 6 in the seventh position out of eight, with an activity order of 1>5>8>7>3>2>6>4 [1]. This data demonstrates that while 2-Hydroxymethyl-3-hydroxyanthraquinone is an active anti-resorptive agent, it is less potent than certain analogs like physcion (1) or 1,3,8-trihydroxy-2-methoxyanthraquinone (5), making it essential to select the correct compound for specific potency requirements.

Osteoporosis Osteoclast Bone Resorption Anthraquinone

Cytotoxic Activity Profile Against HeLa Cervical Cancer Cells Compared to Clinical Standards

Data from the Yaozh natural products database indicates that 2-Hydroxymethyl-3-hydroxyanthraquinone exhibits cytotoxic activity against the HeLa human cervical cancer cell line with an IC50 value of 3 μM [1]. This activity is presented alongside data for the clinical chemotherapeutics paclitaxel (IC50 = 0.01 μM against A549 cells; 0.6 μM against HeLa cells) and camptothecin (IC50 = 0.003 μM against SMMC-7721 cells) as positive controls [1]. While less potent than the clinical standards, this establishes a specific, quantifiable cytotoxic benchmark for this compound, differentiating it from other anthraquinones with different cancer cell line selectivity or potency.

Anticancer Cytotoxicity HeLa Natural Product

Chemopreventive Potential: Quinone Reductase Induction Activity

2-Hydroxymethyl-3-hydroxyanthraquinone has been shown to induce the activity of quinone reductase (QR), a phase II detoxification enzyme, in Hepa 1c1c7 murine hepatoma cells. The concentration required to double QR activity (CD value) is 0.94 μM . This activity suggests a potential chemopreventive mechanism. While direct comparative data with other anthraquinones in the same assay is not provided, this quantitative value serves as a key differentiator for researchers investigating the structure-activity relationships of anthraquinones in chemoprevention.

Chemoprevention Quinone Reductase Enzyme Induction Hepa 1c1c7

Targeted Application Scenarios for 2-Hydroxymethyl-3-hydroxyanthraquinone Based on Empirical Evidence


Use as a Mid-Potency Reference Compound in Osteoclastogenesis and Bone Resorption Assays

Based on the direct comparative evidence from Wu et al. (2009), 2-Hydroxymethyl-3-hydroxyanthraquinone is best applied as a reference compound of intermediate potency in studies of osteoclast differentiation and function [1]. Its rank of 6th out of 8 tested compounds in inhibiting bone resorption provides a valuable benchmark. Researchers can use this compound to calibrate assay sensitivity or to investigate the functional consequences of moderate, but not maximal, TRAP inhibition and reduction of bone resorption pit formation [1].

Investigating Structure-Activity Relationships (SAR) of Anthraquinones in Bone Metabolism

The specific substitution pattern of this compound—a hydroxy group at C-2 and a hydroxymethyl group at C-3—confers a unique biological profile distinct from other anthraquinones [1]. Its lack of stimulatory effect on osteoblast proliferation or ALP activity, combined with its specific rank order in osteoclast inhibition, makes it a critical tool for SAR studies [1]. Researchers can use it to isolate the impact of C-2 and C-3 substitution on bone cell function, particularly when comparing it to analogs with hydroxyl groups at C-1 or C-8 which show enhanced anti-resorptive activity [1].

Cytotoxicity Studies on HeLa Cervical Cancer Cells

Given its documented IC50 of 3 μM against HeLa cells, this compound can serve as a positive control or lead compound in cytotoxicity screening programs targeting cervical cancer [2]. Its activity profile, established against the clinical comparators paclitaxel and camptothecin, provides a clear potency benchmark for evaluating novel analogs or natural product extracts [2].

Chemoprevention Research via Nrf2/ARE Pathway Activation

The compound's ability to double quinone reductase activity at a low micromolar concentration (CD = 0.94 μM) positions it as a useful tool for investigating the Nrf2/ARE-mediated chemopreventive pathway in Hepa 1c1c7 and other relevant cell models . Its activity can be used to benchmark the efficacy of other potential QR inducers and to explore the structural features required for this type of activity within the anthraquinone class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxymethyl-3-hydroxyanthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.